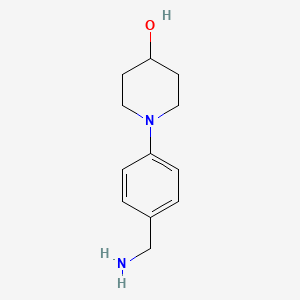

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-(4-(Aminomethyl)phenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Aminomethyl)phenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIAKXLPAKKIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651413 | |

| Record name | 1-[4-(Aminomethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871013-57-9 | |

| Record name | 1-[4-(Aminomethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(aminomethyl)phenyl]piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Core Properties, Synthesis, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a versatile bifunctional building block in modern medicinal chemistry. The document details its structural attributes, predicted physicochemical parameters, and a logical, field-proven synthetic pathway, including a detailed experimental protocol. Furthermore, it outlines standard methodologies for analytical characterization and discusses the compound's strategic importance as a scaffold for developing novel therapeutics. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in drug discovery and development programs.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its saturated, heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The compound 1-(4-(Aminomethyl)phenyl)piperidin-4-ol (CAS No. 871013-57-9) is a particularly valuable derivative within this class.[3] It incorporates three key points of chemical diversity:

-

A secondary alcohol on the piperidine ring, which can act as a hydrogen bond donor or acceptor.

-

A tertiary amine within the piperidine ring, which is basic and can be protonated at physiological pH.

-

A primary benzylic amine, providing another basic center and a reactive handle for further chemical modification.

This trifunctional nature makes it an ideal intermediate for constructing compound libraries and serves as a foundational building block for more complex molecules in drug discovery pipelines.[4][5]

Physicochemical and Structural Properties

The utility of a chemical scaffold is fundamentally governed by its physicochemical properties. These parameters influence solubility, permeability, and metabolic stability, which are critical for drug development.

Core Data Summary

The key identifying and computed properties of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol are summarized below.

| Property | Value | Source |

| CAS Number | 871013-57-9 | [3][6] |

| Molecular Formula | C₁₂H₁₈N₂O | [3] |

| Molecular Weight | 206.28 g/mol | [3][6] |

| LogP (Predicted) | 1.87 | [6] |

| Polar Surface Area (PSA) | 49.49 Ų | [6] |

Structural Analysis and Basicity

The structure of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol contains two basic nitrogen centers: the endocyclic piperidine nitrogen and the exocyclic primary amine of the aminomethyl group.

-

Piperidine Nitrogen: As a secondary alkyl amine incorporated into a ring, its basicity is typical for such structures. Its protonation state is crucial for aqueous solubility and interaction with biological targets.

-

Primary Aminomethyl Nitrogen: This benzylic amine is also basic. Its location on the phenyl ring provides a key vector for derivatization away from the core piperidine scaffold.

The presence of two basic centers allows for the formation of mono- or di-hydrochloride salts, which are often used to improve the compound's solubility and handling characteristics.[3]

Synthesis and Purification Strategy

The synthesis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol can be efficiently achieved through a reductive pathway starting from a commercially available cyanophenyl precursor. This approach is logical and robust, relying on well-established chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the key bond formations. The primary amine can be formed from the reduction of a nitrile. The phenyl-piperidine bond is typically formed via nucleophilic aromatic substitution (SNAᵣ).

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The forward synthesis involves two primary steps: the coupling of 4-piperidinol with 4-fluorobenzonitrile, followed by the reduction of the nitrile group.

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating process where the successful isolation of the intermediate validates the first step before proceeding.

PART A: Synthesis of 1-(4-Cyanophenyl)piperidin-4-ol (Intermediate)

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidinol (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 4-piperidinol is complete (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

PART B: Synthesis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol (Final Product)

-

Reagent Setup: In a separate, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Intermediate: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add a solution of 1-(4-cyanophenyl)piperidin-4-ol (1.0 eq), dissolved in anhydrous THF, to the suspension. Causality Note: Slow, cooled addition is critical to manage the highly exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Stir until the reaction is complete as monitored by TLC or HPLC (typically 4-8 hours).

-

Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific quenching procedure is designed to precipitate aluminum salts into a filterable solid, simplifying purification.

-

Final Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard workflow for analytical characterization.

Protocol: Purity Determination by HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: Diode Array Detector (DAD) at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Expected Spectroscopic Data

-

Mass Spectrometry (ESI+): The primary expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 207.15.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons on the disubstituted benzene ring (two doublets), a singlet for the benzylic CH₂ protons, multiplets for the piperidine ring protons, and broad singlets for the -OH and -NH₂ protons.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include 4 distinct aromatic carbons, the benzylic CH₂ carbon, and 3 distinct aliphatic carbons for the piperidine ring.

Applications in Medicinal Chemistry

The true value of 1-(4-(aminomethyl)phenyl)piperidin-4-ol lies in its utility as a versatile scaffold. Each functional group offers a handle for modification to explore structure-activity relationships (SAR).

Caption: Derivatization potential of the core scaffold.

This scaffold is particularly useful for synthesizing libraries of compounds to target a range of biological systems. For instance, derivatives of similar piperidine structures have shown promise as Farnesoid X receptor (FXR) partial agonists for treating metabolic disorders and have been incorporated into various anticancer agents.[1][2][7] The aminomethylphenyl group can act as a linker to position pharmacophoric elements for optimal binding with a target protein.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-(Aminomethyl)phenyl)piperidin-4-ol must be consulted, general precautions for piperidine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Piperidine derivatives can be harmful if swallowed or absorbed through the skin and may cause skin and eye irritation.[9]

Conclusion

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a high-value synthetic intermediate with significant potential in drug discovery. Its trifunctional nature provides multiple avenues for chemical elaboration, making it an excellent scaffold for building diverse compound libraries. The robust and scalable synthetic route, combined with straightforward analytical characterization, ensures its accessibility for research and development. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and strategically deploy this versatile molecule in their quest for novel therapeutic agents.

References

-

LookChem. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL. [Link]

-

PubChem. 1-Phenylpiperidin-4-ol. [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. [Link]

-

Wikipedia. 4-Piperidone. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link]

-

PubMed. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

Sources

- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 871013-57-9 CAS MSDS (1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol | 861210-09-5 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL|lookchem [lookchem.com]

- 7. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol (CAS 871013-57-9)

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. Possessing both a nucleophilic primary amine and a versatile piperidine scaffold, this molecule serves as a valuable building block for the synthesis of complex molecular architectures. This document details the physicochemical properties, proposes a robust and logical synthetic pathway, outlines rigorous analytical methodologies for characterization and quality control, and discusses the potential applications of this compound. The protocols and insights herein are grounded in established chemical principles to ensure technical accuracy and practical utility for professionals in the field.

Core Molecular Profile and Physicochemical Properties

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a substituted piperidine derivative. Its structure is characterized by a piperidin-4-ol moiety N-linked to a phenyl ring, which is further substituted at the para position with an aminomethyl group. This unique combination of a secondary alcohol, a tertiary arylamine, and a primary benzylic amine imparts specific chemical reactivity and makes it a versatile synthon.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast number of clinically approved drugs due to its ability to improve pharmacokinetic properties, modulate solubility, and provide a three-dimensional framework for interacting with biological targets.[1][2] The aminomethylphenyl group is also a key pharmacophore, often used to engage with target proteins or as a vector for attaching further chemical diversity.[3][4]

Table 1: Physicochemical Properties of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol

| Property | Value | Source |

| CAS Number | 871013-57-9 | N/A |

| Molecular Formula | C₁₂H₁₈N₂O | Calculated |

| Molecular Weight | 206.28 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water (Predicted) | N/A |

| Boiling Point | >300 °C (Predicted) | N/A |

| Melting Point | 140-155 °C (Predicted) | N/A |

Proposed Synthetic Route and Experimental Protocols

This approach is designed to be self-validating; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step and ensures the final product's integrity.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Synthesis, Characterization, and Medicinal Chemistry Applications

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] This guide provides an in-depth technical overview of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a versatile bifunctional scaffold. We will dissect its core molecular structure, present a detailed and validated synthetic protocol, outline a robust workflow for structural elucidation, and explore its significant potential as a building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential molecule in their research and development pipelines.

The Strategic Importance of the Piperidine Scaffold

The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling critical ionic interactions with receptor sites.

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a particularly valuable derivative. It combines the proven piperidine-4-ol core with a phenylaminomethyl group, presenting three key functional regions for interaction or further chemical modification:

-

The piperidin-4-ol moiety : The hydroxyl group can act as a hydrogen bond donor and acceptor.

-

The aromatic ring : Provides a rigid scaffold for positioning other groups and can engage in π-stacking interactions.

-

The primary aminomethyl group : A versatile functional handle that can serve as a key basic center, a point for amide or sulfonamide formation, or a hydrogen bonding partner.

This trifecta of functionality makes it an attractive starting point for constructing libraries of complex molecules aimed at a variety of therapeutic targets.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent development.

Chemical Structure and Nomenclature

The unambiguous identification of this compound is ensured by its IUPAC name and chemical structure.

Caption: Chemical structure of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol.

Physicochemical Properties

The following table summarizes key computed and reported properties for this molecule, which are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | [2][3] |

| Molecular Weight | 206.29 g/mol | [2][3] |

| Polar Surface Area (PSA) | 49.49 Ų | [2] |

| LogP (octanol-water partition) | 1.87 | [2] |

Synthesis and Manufacturing

A reliable and scalable synthetic route is paramount for the practical application of any chemical scaffold. The most direct and logical approach to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol involves the chemical reduction of a nitrile precursor.

Retrosynthetic Analysis and Strategy

The primary amine of the target molecule can be readily formed by the reduction of a nitrile (-C≡N) group. This leads to a logical precursor, N-(4-cyanophenyl)-4-hydroxypiperidine.[2] This strategy is advantageous because the nitrile group is stable under the conditions typically used to form the C-N bond between the phenyl ring and the piperidine nitrogen.

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes the reduction of N-(4-cyanophenyl)-4-hydroxypiperidine using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent suitable for this transformation.

Causality: LiAlH₄ is chosen for its high efficacy in reducing nitriles to primary amines. The reaction is performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) because LiAlH₄ reacts violently with water and other protic solvents.

Protocol Steps:

-

Preparation (Inert Atmosphere): A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 eq.) suspended in anhydrous THF (10 mL per gram of nitrile). The suspension is cooled to 0°C in an ice bath.

-

Expert Insight: Maintaining an inert atmosphere is critical to prevent the quenching of the highly reactive LiAlH₄ by atmospheric moisture.

-

-

Addition of Precursor: N-(4-cyanophenyl)-4-hydroxypiperidine (1.0 eq.) is dissolved in anhydrous THF (15 mL per gram) and added dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition is controlled to maintain the internal temperature below 10°C.

-

Expert Insight: A slow, controlled addition prevents a dangerous exotherm, which could lead to side reactions or a runaway reaction.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 66°C) for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching (Self-Validating System): The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Trustworthiness: This specific quenching sequence is a field-proven method that ensures the safe decomposition of excess hydride and results in a manageable solid waste, simplifying purification.

-

-

Isolation and Purification: The resulting slurry is stirred at room temperature for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed with additional THF and ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude material is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford the pure 1-(4-(Aminomethyl)phenyl)piperidin-4-ol.

Caption: Potential points for chemical derivatization.

Potential Therapeutic Targets

While this specific molecule may not be a final drug, its substructures are present in compounds targeting a wide range of diseases.

-

CNS Disorders: The 4-phenylpiperidine core is a classic motif in neuropharmacology, found in analgesics and agents targeting dopamine and serotonin receptors. [4]The polarity and hydrogen bonding capacity of the scaffold make it a candidate for crossing the blood-brain barrier.

-

Enzyme Inhibition: The aminomethyl group can be used to target the active sites of enzymes. For example, related piperidine-containing structures have been explored as HIV reverse transcriptase inhibitors. [5]* Nuclear Receptor Modulation: Recently, a related scaffold, 1-(4-aminophenylacetyl)piperidine, was used to develop potent partial agonists of the Farnesoid X receptor (FXR) for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [6]This highlights the utility of the N-phenylpiperidine core in targeting metabolic diseases.

Conclusion

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an exceptionally valuable scaffold. The presence of key pharmacophoric elements common to successful drugs suggests its derivatives have high potential in the development of novel therapeutics for CNS disorders, infectious diseases, and metabolic conditions. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and strategically deploy this versatile building block in their drug discovery programs.

References

- Smolecule. {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol.

- Santa Cruz Biotechnology. 1-(4-aminophenyl)piperidin-4-ol.

- LookChem. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL.

- PubChem. 1-Phenylpiperidin-4-ol.

- ChemicalBook. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL Product Description.

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Available from: [Link]

-

Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

Sridhar, S. K., et al. (2012). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Tang, G., et al. (2010). Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Phenyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 871013-57-9 CAS MSDS (1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Phenyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a key building block, its unique structure, incorporating a piperidin-4-ol moiety and a benzylamine group, offers a valuable scaffold for the synthesis of complex molecular architectures targeting a range of biological systems.

Core Molecular Attributes

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a piperidine derivative distinguished by a 4-hydroxypiperidine ring N-substituted with a 4-(aminomethyl)phenyl group. This arrangement provides three key points for molecular diversification: the secondary alcohol, the piperidine nitrogen, and the primary amine.

Physicochemical Properties

A summary of the key computed and reported properties of this compound is presented below. Experimental data for this specific molecule is not extensively published; therefore, some properties are based on high-quality computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | ChemicalBook[1] |

| Molecular Weight | 206.28 g/mol | ChemicalBook[1] |

| CAS Number | 871013-57-9 | ChemicalBook[1] |

| IUPAC Name | (1-(4-(aminomethyl)phenyl)piperidin-4-ol) | N/A |

| Canonical SMILES | C1CN(CCC1O)C2=CC=C(C=C2)CN | N/A |

Structural Representation

The 2D chemical structure of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol highlights its key functional groups.

Caption: Synthetic workflow for 1-(4-(Aminomethyl)phenyl)piperidin-4-ol.

Detailed Experimental Protocol: Catalytic Hydrogenation of 1-(4-Cyanophenyl)piperidin-4-ol

This protocol is a representative procedure for the reduction of the nitrile precursor. The key to this transformation is the selection of a suitable catalyst and hydrogen source to achieve complete reduction of the nitrile without affecting the phenyl ring or the secondary alcohol.

Rationale: Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitriles. [2]Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, typically requiring a hydrogen atmosphere. [3]The use of a protic solvent like methanol or ethanol is standard.

Materials:

-

1-(4-Cyanophenyl)piperidin-4-ol

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite®

-

Parr shaker or similar hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A Parr hydrogenation vessel is charged with 1-(4-cyanophenyl)piperidin-4-ol (1.0 eq).

-

Catalyst Addition: Under a stream of inert gas, 10% Pd/C (0.1 eq by weight) is carefully added to the vessel. The use of a wet catalyst minimizes the risk of ignition.

-

Solvent Addition: Anhydrous methanol is added to the vessel to dissolve/suspend the substrate. The typical concentration is 0.1-0.2 M.

-

Hydrogenation: The vessel is sealed and connected to the Parr apparatus. The atmosphere is purged with hydrogen gas (3-4 cycles of pressurizing and venting). The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: The reaction mixture is agitated vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake. For analytical confirmation, a small aliquot can be carefully removed, filtered through Celite® to remove the catalyst, and analyzed by TLC or LC-MS.

-

Work-up: Upon completion, the hydrogen pressure is carefully vented and the vessel is purged with inert gas.

-

Filtration: The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography or recrystallization.

Self-Validation: The success of the reaction is confirmed by the disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of N-H stretching bands for the primary amine. Mass spectrometry will show a mass increase of 4 Da corresponding to the addition of two molecules of H₂. ¹H NMR spectroscopy will show the disappearance of the aromatic signals adjacent to the nitrile and the appearance of a new singlet for the benzylic -CH₂- group.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast number of approved pharmaceuticals. [4][5]Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.

1-(4-(Aminomethyl)phenyl)piperidin-4-ol serves as a versatile building block for creating more complex molecules with potential therapeutic applications. The primary amine provides a handle for the introduction of a wide variety of functional groups through acylation, sulfonylation, reductive amination, and other C-N bond-forming reactions.

While specific biological activity for this parent compound is not widely reported, its structural motifs are found in compounds targeting a range of diseases:

-

CNS Disorders: The piperidine core is a common feature in drugs targeting the central nervous system. [5]The phenylethynyl analog of the piperidin-4-ol scaffold, for example, has been investigated for its role as an O-GlcNAcase (OGA) inhibitor in the context of Alzheimer's disease. [6]* Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted piperidine rings.

-

Infectious Diseases: The 4-aminopiperidine scaffold has been explored for the development of inhibitors of Hepatitis C Virus (HCV) assembly. [7]* Metabolic Diseases: Derivatives of 1-(4-aminophenylacetyl)piperidine have been identified as potent partial agonists of the Farnesoid X receptor (FXR), with potential applications in the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [1] The utility of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol lies in its ability to be readily incorporated into drug discovery programs, providing a robust and versatile platform for the synthesis of new chemical entities.

Characterization Data

As of the latest literature review, detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR) for 1-(4-(Aminomethyl)phenyl)piperidin-4-ol is limited. Researchers synthesizing this compound would need to perform full characterization to confirm its identity and purity. The expected data would be consistent with the structure provided in Section 1.

References

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed.[Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.[Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.[Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

-

Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT.[Link]

- Method for preparing 4-amino diphenylamine by catalytic hydrogenation.

-

Facile synthesis of rGO-Ni30Pd70 nanocatalysts for the direct hydrogenation of alkenes and alkynes under mild reaction conditions. Royal Society of Chemistry.[Link]

-

Catalytic Hydrogenation of CO2. MDPI.[Link]

- Method for preparing indigo white by fluidized bed catalytic hydrogenation.

- Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones.

Sources

- 1. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101691332B - Method for preparing 4-amino diphenylamine by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol for Researchers and Drug Development Professionals

An authoritative guide on the commercial availability, synthesis, quality control, and potential applications of the versatile building block, 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, for scientists at the forefront of pharmaceutical research.

This technical guide provides a comprehensive overview of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. By virtue of its distinct structural features—a piperidin-4-ol moiety linked to a phenyl ring bearing an aminomethyl group—this compound serves as a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The piperidine ring is a well-established privileged structure in drug design, while the primary amine and hydroxyl functionalities offer versatile handles for chemical modification.

This document delves into the commercial landscape of this important research chemical, outlines common synthetic pathways, discusses critical quality control parameters, and explores its established and potential roles in the development of novel therapeutics.

Commercial Availability and Sourcing

1-(4-(Aminomethyl)phenyl)piperidin-4-ol, identified by the CAS number 871013-57-9 , is available from a range of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in research quantities, from milligrams to several grams, with a standard purity of 95% or greater.

Table 1: Prominent Commercial Suppliers of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol

| Supplier | Purity Specification | Available Quantities | Notes |

| AK Scientific | >95% | 250mg, 2.5g | Research grade chemical supplier. |

| A2B Chem | 95% | 100mg, 250mg, 500mg, 1g | Offers a range of research chemicals. |

| American Custom Chemicals Corporation | 95.00% | 5mg | Specializes in custom synthesis and rare chemicals. |

| Bidepharm | 95+% | Inquire for quantities | Provides batch-specific quality control data (NMR, HPLC, GC).[1] |

| Labseeker | 95% | 25g | A marketplace for research chemicals. |

| TRC (Toronto Research Chemicals) | Inquire for details | 10mg | A well-known supplier of complex organic molecules. |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol is essential for its effective use in chemical synthesis and biological assays.

Table 2: Key Physicochemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 871013-57-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₈N₂O | N/A |

| Molecular Weight | 206.28 g/mol | N/A |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Purity | ≥95% | Supplier Data[1] |

Synthesis and Potential Impurities

While supplier-specific synthetic routes are proprietary, a plausible and commonly employed method for the preparation of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol involves the chemical reduction of the corresponding nitrile precursor, N-(4-cyanophenyl)-4-hydroxypiperidine . This transformation is a standard procedure in organic chemistry.

Experimental Protocol: Reduction of N-(4-cyanophenyl)-4-hydroxypiperidine

This protocol is a representative example of a common synthetic route.

Materials:

-

N-(4-cyanophenyl)-4-hydroxypiperidine

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., Raney Nickel with H₂)

-

Anhydrous tetrahydrofuran (THF) or other appropriate solvent

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend N-(4-cyanophenyl)-4-hydroxypiperidine in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add a solution of lithium aluminum hydride in THF dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-(4-(Aminomethyl)phenyl)piperidin-4-ol by column chromatography or recrystallization to obtain the final product.

Diagram 1: Synthetic Pathway

Caption: A common synthetic route to the target compound.

Potential Impurities:

-

Unreacted Starting Material: Residual N-(4-cyanophenyl)-4-hydroxypiperidine.

-

Over-reduction Products: While less common with LiAlH₄, other reducing agents could potentially affect the phenyl ring.

-

Solvent Residues: Traces of the reaction and purification solvents.

-

Salts: Inorganic salts from the workup procedure.

Quality Control and Characterization

Ensuring the identity and purity of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol is paramount for its application in research and development. A Certificate of Analysis (CoA) from the supplier should be requested and reviewed. Key analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any impurities.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

-

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(4-(Aminomethyl)phenyl)piperidin-4-ol scaffold is a valuable building block in the synthesis of novel therapeutic agents due to its versatile functional groups. The piperidine moiety is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties.

Diagram 2: Logical Relationship of Functional Groups to Applications

Caption: Functional groups and their relevance in drug design.

While specific, publicly available research on the direct applications of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol is limited, its structural motifs are present in compounds investigated for a range of therapeutic targets. The primary amine allows for the facile formation of amides, sulfonamides, and other derivatives, while the hydroxyl group can be functionalized to form ethers or esters. This dual functionality enables the rapid generation of compound libraries for screening against various biological targets.

The broader class of N-phenylpiperidine derivatives has been explored for a multitude of pharmacological activities, including but not limited to:

-

Analgesics: The piperidine scaffold is a core component of many opioid analgesics.

-

Antipsychotics: Certain N-phenylpiperidine derivatives have shown activity at dopamine and serotonin receptors.

-

Antihistamines: The piperidine ring is found in several antihistaminic drugs.

-

Enzyme Inhibitors: The functional groups can be used to target the active sites of various enzymes.

The presence of the aminomethylphenyl group suggests that this building block could be particularly useful for synthesizing ligands that interact with targets requiring a basic nitrogen atom at a specific distance from a hydrophobic phenyl ring.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions should be taken when handling 1-(4-(Aminomethyl)phenyl)piperidin-4-ol. A material safety data sheet (MSDS) or safety data sheet (SDS) should be obtained from the supplier and consulted before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a commercially available and synthetically accessible building block with significant potential for the discovery of new medicines. Its bifunctional nature, combining a privileged piperidine scaffold with versatile primary amine and hydroxyl groups, makes it an attractive starting material for the creation of diverse chemical libraries. Researchers and drug development professionals can leverage this compound to explore novel chemical space and accelerate their discovery programs. A thorough evaluation of supplier-provided quality control data is essential to ensure the reliability and reproducibility of experimental results.

References

Sources

An In-depth Technical Guide to Aminomethylphenyl Piperidinol Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold of Piperidine in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs and biologically active molecules.[1][2][3][4] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized, allowing for precise control over physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[2] These characteristics enable piperidine-containing compounds to effectively interact with diverse biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][5]

Within this broad class, the aminomethylphenyl piperidinol moiety represents a particularly fruitful pharmacophore. This structural motif combines the conformational rigidity of the piperidine ring with the aromatic nature of the phenyl group and the hydrogen-bonding potential of the piperidinol hydroxyl and aminomethyl groups. This unique combination has led to the development of potent and selective ligands for various targets, most notably sigma (σ) receptors and opioid receptors, which are critical in pain, neurodegenerative disorders, and psychiatric conditions. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of aminomethylphenyl piperidinol derivatives, offering field-proven insights for researchers in drug development.

Core Synthesis Strategies: Constructing the Aminomethylphenyl Piperidinol Scaffold

The synthesis of aminomethylphenyl piperidinol derivatives typically involves a multi-step sequence that builds the core structure through strategic bond formations. A common and reliable approach centers on the conjugate addition to a pyridinone precursor, followed by functional group manipulations.

Rationale Behind the Synthetic Approach

The chosen synthetic pathway is designed for modularity, allowing for the introduction of diversity at multiple points. The use of a dihydropyridinone intermediate (Compound 7 in the workflow below) is advantageous as it readily undergoes conjugate addition with aryl nucleophiles. The subsequent Wittig reaction provides a reliable method for carbon chain extension, and the final reductive amination is a classic and high-yielding transformation for introducing the key amino moiety. This step-wise construction ensures high yields and allows for purification of intermediates, which is critical for producing the final compounds with high purity for biological testing.

Experimental Protocol: General Synthesis of 4-(2-Aminoethyl)-4-phenylpiperidin-4-ol Derivatives

-

Step 1: Conjugate Addition to Dihydropyridin-4(1H)-one (Formation of Ketone 8)

-

To a solution of the appropriate dihydropyridin-4(1H)-one derivative (7 ) in a suitable solvent mixture (e.g., toluene/water), add the desired phenylboronic acid (1.2 equivalents) and a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents) with a suitable ligand (e.g., SPhos).

-

Add a base, typically K₃PO₄ (3.0 equivalents), and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-phenylpiperidin-4-one intermediate (8 ).[6]

-

-

Step 2: Wittig Reaction for Chain Homologation (Formation of Alkene 9)

-

Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.4 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

-

Cool the ylide solution back to 0 °C and add a solution of the ketone intermediate (8 ) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the resulting alkene (9 ) via column chromatography.

-

-

Step 3: Hydroboration-Oxidation to Form the Alcohol

-

Dissolve the alkene (9 ) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Add a solution of borane-tetrahydrofuran complex (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully add water, followed by aqueous sodium hydroxide (3M), and then slowly add hydrogen peroxide (30% solution).

-

Stir the mixture for 2 hours, then extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the primary alcohol.

-

-

Step 4: Conversion to Amine via Mesylation and Azide Displacement (Formation of Final Compound)

-

Dissolve the alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents).

-

Stir for 2 hours, then wash with water and brine. Dry and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (2.0 equivalents). Heat to 60-80 °C for 4-6 hours.

-

Cool, dilute with water, and extract with ethyl acetate. Dry and concentrate to yield the azide intermediate.

-

Dissolve the azide in methanol, add a palladium on carbon catalyst (10 mol%), and hydrogenate under a balloon of hydrogen gas for 12-16 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate. Purify by column chromatography to yield the final aminomethylphenyl piperidinol derivative.[6]

-

Synthesis Workflow Diagram

Caption: General synthetic workflow for aminomethylphenyl piperidinol derivatives.

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, systematically modifying a molecule's structure to understand how these changes affect biological activity.[7] For aminomethylphenyl piperidinol derivatives, SAR exploration has revealed key structural features that govern affinity and selectivity for targets like the sigma-1 (σ₁) receptor.

Key Pharmacophoric Features

-

The Basic Nitrogen: The piperidine nitrogen is a critical feature. In its protonated state at physiological pH, it typically forms a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.[8] N-substitution on this nitrogen can significantly modulate affinity and selectivity. Small alkyl groups like methyl are often well-tolerated, while larger or more complex substituents can be used to probe deeper into the binding site or to introduce additional interactions.[6]

-

The 4-Phenyl Ring: This aromatic group engages in hydrophobic interactions within the receptor. Substitutions on this ring can fine-tune electronic properties and steric bulk. Electron-withdrawing or electron-donating groups can alter the molecule's interaction with aromatic residues like tyrosine or tryptophan in the binding site.

-

The Piperidinol Hydroxyl Group: The hydroxyl group at the 4-position of the piperidine ring can act as a hydrogen bond donor or acceptor. This interaction often serves to orient the ligand correctly within the binding pocket. The stereochemistry of this hydroxyl group can also be crucial for activity.

-

The Aminomethylphenyl Moiety: The aminomethyl group provides another key interaction point, typically as a hydrogen bond donor. The length and flexibility of the linker connecting the phenyl ring to the piperidine core are also important for achieving the optimal binding conformation.

SAR Data Summary for Sigma-1 (σ₁) Receptor Ligands

The following table summarizes representative SAR data for a series of piperidine derivatives, illustrating the impact of structural modifications on σ₁ receptor affinity.

| Compound ID | N-Substituent (R₁) | Phenyl-Substituent (R₂) | σ₁ Ki (nM) | Reference |

| 4a | -H | -H | 165 | [6] |

| 20a | -CH₃ | -H | 1.8 | [6] |

| 21a | -CH₃ | 4-F | 0.78 | [6] |

| 22a | -CH₃ | 4-OCH₃ | 1.2 | [6] |

| 3 (Lead) | (Cyclohexane ring) | -H | 0.61 | [6] |

Causality Analysis: The data clearly show that replacing the N-H (compound 4a ) with an N-methyl group (compound 20a ) dramatically increases σ₁ affinity by nearly 100-fold. This suggests the presence of a specific hydrophobic pocket that accommodates the methyl group, enhancing binding. Further substitution on the 4-phenyl ring with a small, electron-withdrawing fluorine atom (compound 21a ) provides a further modest increase in affinity, potentially through favorable electronic interactions or by displacing water molecules in the binding site.

SAR Visualization

Caption: Key pharmacophoric features of aminomethylphenyl piperidinol derivatives.

Biological Evaluation: Assessing Target Engagement and Cellular Effects

Once synthesized, the biological activity of these derivatives must be quantified. A standard and essential technique is the radioligand receptor binding assay, which measures the affinity of a compound for its target receptor.

Rationale for the Radioligand Binding Assay

This assay is a cornerstone of pharmacology because it provides a direct measure of the physical interaction between a ligand and a receptor. It is highly sensitive, reproducible, and allows for the determination of the equilibrium dissociation constant (Ki), a fundamental measure of ligand affinity. The choice of radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) is critical; it must be selective and have high affinity for the target to ensure that the measured displacement is specific.[6] The use of a non-specific binding control (e.g., a high concentration of a known ligand like haloperidol) is a self-validating component of the protocol, ensuring that the calculated specific binding is accurate.

Experimental Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

-

Materials:

-

Receptor Source: Guinea pig brain homogenates or membranes from cells stably expressing the human σ₁ receptor.[6][9]

-

Radioligand: [³H]-(+)-pentazocine (a selective σ₁ radioligand).[6]

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compounds: Aminomethylphenyl piperidinol derivatives dissolved in DMSO, then diluted in assay buffer to various concentrations.

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4).

-

GF/B glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: 50 µL of assay buffer, 100 µL of receptor membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

-

Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 100 µL of receptor membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

-

Test Compound Displacement: 50 µL of test compound dilution, 100 µL of receptor membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

-

-

Incubation: Incubate the plate at 37 °C for 120 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash each filter 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

-

Biological Assay Workflow

Caption: Workflow for a radioligand receptor binding assay.

Mechanism of Action: A Case Study on a Sigma-1 Receptor Agonist

Many aminomethylphenyl piperidinol derivatives function as potent σ₁ receptor ligands. The σ₁ receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, that modulates a wide range of cellular functions, including calcium signaling and oxidative stress.[10][11]

As a case study, the compound 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a well-characterized σ₁ receptor agonist, demonstrates a neuroprotective mechanism by modulating the interaction between neuronal nitric oxide synthase (nNOS) and the NMDA receptor complex.[10][12][13]

Signaling Pathway of PPBP-Mediated Neuroprotection

Under excitotoxic conditions, such as those occurring during a stroke, excessive activation of the NMDA receptor leads to a massive influx of Ca²⁺. This calcium influx activates nNOS, which is coupled to the NMDA receptor via the postsynaptic density-95 (PSD-95) protein.[13] The resulting overproduction of nitric oxide (NO) leads to oxidative stress and neuronal cell death.

PPBP, acting as a σ₁ receptor agonist, intervenes in this pathological cascade. Upon binding, the activated σ₁ receptor is thought to translocate and disrupt the nNOS-PSD-95 protein-protein interaction.[10][13] This uncoupling prevents the excessive activation of nNOS, even in the presence of high intracellular Ca²⁺ levels. The result is an attenuation of NO production, reduced oxidative stress, and ultimately, neuronal protection.[12][13]

Mechanism of Action Diagram

Caption: Signaling pathway for PPBP-mediated neuroprotection via σ₁ receptor agonism.

Conclusion and Future Outlook

Aminomethylphenyl piperidinol derivatives remain a highly valuable and versatile scaffold in modern medicinal chemistry. Their modular synthesis allows for extensive SAR exploration, which has led to the development of potent and selective ligands for challenging targets like the sigma and opioid receptors. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to design the next generation of therapeutics based on this privileged core.

Future research will likely focus on refining the selectivity profiles of these compounds, particularly in developing ligands that can distinguish between different receptor subtypes (e.g., σ₁ vs. σ₂) or that possess dual-target activity for synergistic therapeutic effects. Furthermore, optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of these derivatives will be crucial for translating their potent in vitro activity into in vivo efficacy and clinical success.

References

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PubMed.

- Structure–activity relationship of piperidine derivatives with...

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. PubMed.

- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem.

- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect.

- Structure-Activity Relationship (SAR) Studies. Oncodesign Services.

- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed.

- Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

- Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digibug.ugr.es [digibug.ugr.es]

- 12. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidin-4-ol Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-ol moiety, a saturated heterocyclic scaffold, has firmly established itself as a cornerstone in medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates is a testament to its profound biological significance. This technical guide provides an in-depth exploration of the core attributes of the piperidin-4-ol moiety, elucidating its critical role in shaping the pharmacodynamic and pharmacokinetic profiles of therapeutic agents. We will delve into the nuanced molecular interactions facilitated by this scaffold, its influence on absorption, distribution, metabolism, and excretion (ADME) properties, and present practical, field-proven experimental protocols for its evaluation. This guide is intended to serve as a comprehensive resource for drug discovery and development professionals, offering insights to leverage the unique advantages of the piperidin-4-ol core in the design of next-generation therapeutics.

The Piperidin-4-ol Scaffold: A Structural and Functional Analysis

The piperidin-4-ol scaffold, characterized by a piperidine ring with a hydroxyl group at the 4-position, is a versatile building block in drug design.[1][2] Its utility stems from a combination of structural and electronic features that render it a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets.[3]

The six-membered piperidine ring provides a conformationally flexible yet sterically defined scaffold that can effectively orient substituents in three-dimensional space to engage with biological targets.[4] The nitrogen atom, typically protonated at physiological pH, can act as a key hydrogen bond donor and participate in ionic interactions, anchoring the molecule within a binding pocket.

The defining feature, the 4-hydroxyl group, is of paramount importance. It can function as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in protein targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[5] This seemingly simple functional group can significantly enhance binding affinity and selectivity. Furthermore, its introduction can modulate the physicochemical properties of a molecule, influencing solubility and metabolic stability.[6]

The Role of Piperidin-4-ol in Molecular Interactions

The strategic placement of the 4-hydroxyl group allows for specific and potent interactions with biological targets. Molecular docking and crystallographic studies of various ligands containing the piperidin-4-ol moiety have revealed its ability to form key hydrogen bonds that are often critical for biological activity.

For instance, in the context of kinase inhibitors, the hydroxyl group can interact with the hinge region of the ATP-binding site, a common strategy for achieving potent and selective inhibition. In GPCRs, it can form hydrogen bonds with polar residues in the transmembrane helices, contributing to ligand recognition and signal transduction.

The following diagram illustrates a generalized interaction of a piperidin-4-ol-containing ligand within a hypothetical protein binding pocket, highlighting the key interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. sciensage.info [sciensage.info]

The Aminomethylphenyl Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Aminomethylphenyl Piperidines for Researchers, Scientists, and Drug Development Professionals.

The aminomethylphenyl piperidine core is a versatile and highly privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active molecules. Its unique structural features, comprising a central piperidine ring linked to an aminomethyl-substituted phenyl group, provide a flexible yet constrained framework for interaction with a variety of biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this important chemical class, providing field-proven insights and detailed methodologies for researchers engaged in the design and development of novel therapeutics. We will delve into the critical structural modifications that govern the affinity and selectivity of these compounds for key biological targets, including opioid receptors, neurokinin receptors, and the C-C chemokine receptor 5 (CCR5).

The Architectural Logic of the Aminomethylphenyl Piperidine Scaffold

The aminomethylphenyl piperidine moiety presents a trifecta of key pharmacophoric features: a basic piperidine nitrogen, a central phenyl ring, and a flexible aminomethyl side chain. The interplay of these components dictates the molecule's overall conformation, lipophilicity, and hydrogen bonding potential, thereby influencing its interaction with specific receptor binding pockets.

The piperidine ring, a saturated heterocycle, can adopt various chair and boat conformations, with the substituents' stereochemistry playing a crucial role in defining the spatial orientation of other pharmacophoric elements. The basicity of the piperidine nitrogen is a key determinant of its ability to form ionic interactions with acidic residues within a receptor's binding site.

The central phenyl ring acts as a rigid spacer, positioning the piperidine and aminomethyl groups at a defined distance and orientation. Substitutions on this ring can modulate the electronic properties and steric bulk of the molecule, influencing both target affinity and pharmacokinetic properties.

The aminomethyl group, with its inherent basicity and hydrogen bonding capacity, often serves as a critical interaction point with the biological target. The length and substitution of the alkyl chain connecting the amine to the phenyl ring can significantly impact potency and selectivity.

This guide will dissect the SAR of aminomethylphenyl piperidines by examining their activity at three distinct and therapeutically relevant receptor families.

I. Modulators of the Opioid System: A Quest for Safer Analgesics

The opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for the most potent analgesics. However, their activation is also associated with severe side effects, including respiratory depression and addiction. The development of novel opioid receptor modulators with improved safety profiles is a major goal in medicinal chemistry. Aminomethylphenyl piperidine derivatives have emerged as a promising class of MOR agonists.[1]

Key Structural Determinants of Mu-Opioid Receptor Activity

The SAR of aminomethylphenyl piperidines as MOR agonists highlights the importance of specific structural features for achieving high affinity and efficacy.

-

The Phenolic Hydroxyl Group: A hydroxyl group on the phenyl ring, typically at the meta-position, is often crucial for high-affinity binding to the MOR, mimicking the phenolic hydroxyl of morphine.[2]

-

The Piperidine Nitrogen: The basicity of the piperidine nitrogen is essential for forming a salt bridge with a conserved aspartate residue (Asp147 in the human MOR) in the receptor's binding pocket.

-

Substituents on the Piperidine Ring: The nature and stereochemistry of substituents on the piperidine ring can significantly influence both affinity and efficacy. For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) stereoisomer of compound 23 was found to be a highly potent and selective MOR agonist.[1]

-

The Linker Between the Piperidine and Phenyl Rings: The length and flexibility of the linker connecting the piperidine and phenyl moieties play a pivotal role in optimizing the spatial arrangement of the key pharmacophoric elements for effective receptor interaction.[1]

Quantitative Structure-Activity Relationship of Aminomethylphenyl Piperidine Opioid Agonists